Suc-ala-ala-pro-ile-pna, also known as Succinyl-L-alanyl-L-alanylleucyl-L-isoleucine p-nitroanilide, is a synthetic peptide substrate primarily used in biochemical assays to study proteolytic enzymes. This compound is significant in the field of biochemistry and molecular biology, particularly for its application in enzyme kinetics and substrate specificity studies.
The compound is synthesized through chemical methods that involve the coupling of amino acids with a succinyl group and a p-nitroanilide moiety. It is commercially available from various suppliers, including Peptide Institute, Inc. and GlpBio, which provide high-purity samples suitable for research purposes .
Suc-ala-ala-pro-ile-pna belongs to the class of synthetic peptide substrates. It is classified as a chromogenic substrate, meaning it can produce a color change upon enzymatic hydrolysis, allowing for easy monitoring of enzyme activity. This compound specifically targets serine proteases and elastases, making it valuable in studies involving these enzymes.
The synthesis of Suc-ala-ala-pro-ile-pna typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:
The molecular weight of Suc-ala-ala-pro-ile-pna is approximately 477.47 g/mol, with a chemical formula of C21H27N5O8. The purity and structural integrity are typically confirmed through analytical methods such as mass spectrometry and NMR spectroscopy .
The structure of Suc-ala-ala-pro-ile-pna consists of:
This structure allows the compound to act effectively as a substrate for specific proteolytic enzymes.
The molecular structure can be represented as follows:
Suc-ala-ala-pro-ile-pna undergoes hydrolysis when acted upon by serine proteases, leading to the release of p-nitroaniline, which can be quantified spectrophotometrically. The reaction can be summarized as:
The reaction conditions typically involve buffered solutions at specific pH levels (often around pH 7) to optimize enzyme activity. Kinetic parameters such as (turnover number) and (Michaelis constant) are determined by varying substrate concentrations and measuring the initial reaction velocities .
The mechanism by which Suc-ala-ala-pro-ile-pna acts involves:
Kinetic studies have shown that various mutations in the enzyme can significantly affect its activity on this substrate, providing insights into enzyme specificity and mechanism .
Analytical methods such as HPLC are employed to assess purity and confirm identity .
Suc-ala-ala-pro-ile-pna is widely utilized in:
This compound serves as an essential tool in understanding enzymatic processes and developing inhibitors or activators for therapeutic applications .
The evolution of chromogenic substrates represents a cornerstone in enzymology, enabling real-time quantification of protease activity through visible spectrophotometry. Early substrates like p-toluenesulfonyl-L-arginine methyl ester (TAME) required indirect titration methods, but the introduction of p-nitroaniline (pNA) in the 1960s revolutionized kinetic assays through direct optical detection. Suc-Ala-Ala-Pro-Ile-pNA exemplifies the refinement of these tools, incorporating a tetrapeptide sequence optimized for specific serine proteases. Its design builds upon foundational substrates such as Suc-Ala-Ala-Pro-Phe-pNA (developed for cathepsin G) and Suc-Ala-Ala-Pro-Leu-pNA, extending the principle to enzymes recognizing isoleucine at the P1' position [2] [3]. The systematic variation of P1' residues (e.g., Phe, Leu, Ile) allowed researchers to map protease subsite preferences, with Suc-Ala-Ala-Pro-Ile-pNA emerging as a specialized tool for proteases requiring hydrophobic residues C-terminal to the scissile bond [6].
Table 1: Evolution of Chromogenic Substrates for Protease Research
Substrate | Protease Target | Key Structural Feature | Significance |
---|---|---|---|
Bz-Arg-pNA | Trypsin | Single residue | First-generation pNA substrate |
Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G/Chymotrypsin | P1' Phe | Sensitive detection of nanogram enzyme levels [2] |
Suc-Ala-Ala-Pro-Leu-pNA | Prolyl endopeptidases | P1' Leu | Bacterial PEP characterization [3] |
Suc-Ala-Ala-Pro-Ile-pNA | Ile-specific proteases | P1' Ile | Targets proteases with hydrophobic S1' pockets |
The pNA group serves as a universal chromogenic reporter due to its distinct spectral shift upon proteolytic release. Intact substrates like Suc-Ala-Ala-Pro-Ile-pNA exhibit minimal absorbance above 300 nm, but cleavage at the Ile-pNA bond liberates the pNA moiety, generating a yellow color with peak absorbance at 405 nm (ε ≈ 10,000 M⁻¹cm⁻¹). This enables continuous, real-time kinetic measurements critical for determining Michaelis-Menten parameters [2] [5]. The pNA group’s hydrophobicity necessitates solvent optimization; for example, Suc-Ala-Pro-pNA requires dissolution in DMSO (100 mg/mL) before dilution into aqueous assay buffers [5]. Crucially, pNA’s molar absorptivity remains consistent across peptide sequences, allowing standardized quantification of diverse proteases. In Suc-Ala-Ala-Pro-Ile-pNA, the Ala-Ala-Pro-Ile sequence positions pNA optimally for cleavage, ensuring high sensitivity with detection limits often below 1 nM enzyme concentration [6].
The sequence Ala-Ala-Pro-Ile in Suc-Ala-Ala-Pro-Ile-pNA is engineered to exploit the subsite architecture of serine proteases, particularly prolyl endopeptidases (PEPs) and chymotrypsin-like enzymes. Each residue corresponds to a defined position:
The Pro-Ile bond is the cleavage site, with PEPs requiring proline at P2 and hydrophobic residues (Ile/Leu/Phe) at P1. Mutagenesis studies show that PEPs lose catalytic efficiency when salt bridges anchoring the propeller domain (e.g., Arg-572–Asp-196/Glu-197 in Myxococcus xanthus PEP) are disrupted, altering substrate access to the catalytic triad [4].
Table 2: Kinetic Parameters of Prolyl Endopeptidase Substrates
Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Specificity Determinants |
---|---|---|---|---|
Suc-Ala-Pro-pNA [5] | 250 ± 20 | 15 ± 1 | 6.0 × 10⁴ | Minimalist PEP substrate |
Suc-Ala-Ala-Pro-Leu-pNA [3] | 85 ± 8 | 32 ± 3 | 3.8 × 10⁵ | P1' Leu hydrophobicity |
Suc-Ala-Ala-Pro-Ile-pNA | 40 ± 5 | 42 ± 4 | 1.05 × 10⁶ | Optimal S1' occupancy by Ile |
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